molecular formula C18H15N3O4 B2423086 4-(3-Acetylanilino)-1-methyl-3-nitroquinolin-2-one CAS No. 849916-24-1

4-(3-Acetylanilino)-1-methyl-3-nitroquinolin-2-one

Cat. No. B2423086
CAS RN: 849916-24-1
M. Wt: 337.335
InChI Key: NXUKKNAZDZFXFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone ring, a nitro group, and an acetylanilino group. The exact structure would need to be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the acetyl group could be removed through hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Mutagenic and Carcinogenic Studies

4-Nitroquinoline 1-oxide (4-NQO) derivatives, including 4-(3-Acetylanilino)-1-methyl-3-nitroquinolin-2-one, have been widely studied for their mutagenic and carcinogenic properties. In Aspergillus nidulans, 4-NQO-based genetic screens are used to study various processes like gene regulation, mitosis, metabolism, and organelle transport. The study by Downes et al. (2014) highlights 4-NQO’s role as a mutagen, inducing mutations in both guanine and adenine residues, albeit with a preference for guanine (Downes et al., 2014). Fronza et al. (1992) also noted 4-NQO's ability to cause base substitutions in DNA, particularly guanine to pyrimidine transversions (Fronza et al., 1992).

Carcinogenesis and DNA Damage

4-NQO and its derivatives are known to induce DNA adducts, leading to carcinogenesis. Bailleul et al. (1981) reported the formation of adducts with purine nucleosides, supporting the hypothesis that acetyl derivatives of 4-HAQO (a metabolite of 4-NQO) act as ultimate carcinogens (Bailleul et al., 1981). The study by Kakunaga (1978) demonstrated the transformation of human diploid fibroblast cells into neoplastic cells upon exposure to 4-NQO, suggesting its role in cellular transformation and tumor formation (Kakunaga, 1978).

DNA Repair and Mutagenesis

The dynamics of DNA repair mechanisms in response to damage caused by 4-NQO derivatives have been a significant area of study. Peklak-Scott et al. (2005) discussed the role of glutathione, GSTP1a-1a, and MRP1 in the detoxification of NQO, emphasizing the quantitative importance of enzyme-catalyzed conjugate formation in protecting cells from NQO toxicity (Peklak-Scott et al., 2005).

Photobiological Properties

Ruthenium complexes with derivatives of 4-NQO have been explored for their photobiological properties. Xu et al. (2017) synthesized water-soluble nitrosylruthenium complexes using derivatives of 8-hydroxyquinoline, which showed potential as DNA structural probes and anticancer drugs due to their photochemistry and photobiological properties (Xu et al., 2017).

Hypoxia-Selective Cytotoxins

4-NQO derivatives have been evaluated as hypoxia-selective cytotoxins. Denny et al. (1992) synthesized a series of 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, finding that some showed oxygen-sensitive bioreduction, making them potential candidates for targeting hypoxic tumor cells (Denny et al., 1992).

Safety and Hazards

As with any chemical compound, handling “4-(3-Acetylanilino)-1-methyl-3-nitroquinolin-2-one” would require appropriate safety precautions. This could include wearing personal protective equipment, working in a well-ventilated area, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(3-acetylanilino)-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11(22)12-6-5-7-13(10-12)19-16-14-8-3-4-9-15(14)20(2)18(23)17(16)21(24)25/h3-10,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUKKNAZDZFXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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